5-FLUORO-2-METHOXY-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
5-Fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methoxy group, a pyrrolidine ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the following steps:
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Formation of the Fluoro-Methoxy Intermediate: : The initial step involves the introduction of a fluorine atom and a methoxy group onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas (F2) and methanol (CH3OH) in the presence of a catalyst like aluminum chloride (AlCl3).
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Introduction of the Pyrrolidine Group: : The next step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction using a suitable precursor, such as 1,4-dibromobutane, in the presence of a base like sodium hydride (NaH).
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Formation of the Sulfonamide Group: : The final step involves the introduction of the sulfonamide group. This can be achieved through a sulfonation reaction using reagents such as sulfur trioxide (SO3) and ammonia (NH3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor and control the reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonamide group to an amine.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
5-Fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications, including:
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Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
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Biology: : The compound can be used in the study of biological processes and as a probe to investigate enzyme activity and protein interactions.
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Industry: : The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The presence of the fluorine atom and the sulfonamide group can enhance the compound’s binding affinity and specificity, making it a valuable tool in the study of molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxypyridine
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
5-Fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the pyrrolidine ring and the sulfonamide group distinguishes it from other similar compounds, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-16-9-8-13(19)12-17(16)26(23,24)20-15-7-3-2-6-14(15)18(22)21-10-4-5-11-21/h2-3,6-9,12,20H,4-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRHDLBPBAOEHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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